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Compound of Interest

Compound Name: 3'-Hydroxy-Volkensiflavon

Cat. No.: B14076058

Get Quote

Executive Summary
3'-Hydroxy-Volkensiflavone is a biflavonoid consisting of a flavanone unit linked to a flavone

unit, featuring a specific hydroxylation pattern at the C-3' position of the B-ring. Structurally, it is

closely related to (and often synonymous with) Morelloflavone (a naringenin-luteolin dimer).

The elucidation of this compound presents unique challenges:

Rotamerism: Restricted rotation around the C–C interflavonoid bond causes signal doubling

in NMR at ambient temperature.

Regiochemistry: Distinguishing whether the 3'-hydroxyl resides on the flavanone (Ring II) or

flavone (Ring I) moiety.

Linkage: Confirming the I-3

II-8 interflavonoid connectivity.

This guide provides a self-validating protocol for isolating and resolving this structure.
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Experimental Workflow: Isolation to Elucidation
The following workflow integrates mass spectrometry and advanced NMR techniques to ensure

structural certainty.
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Figure 1: Integrated workflow for the isolation and structural elucidation of biflavonoids.
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Mass Spectrometry & Molecular Formula
The first validation step is establishing the elemental composition.

Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Target Data:

Ion Mode: Negative mode

is typically more sensitive for flavonoids.

Observed Mass:

555.0933 (Calculated for C

H

O

).

Interpretation: The mass difference between Volkensiflavone (

539, C

H

O

) and the target is +16 Da, confirming the presence of one additional oxygen atom
(hydroxyl group).

Fragmentation Analysis (MS/MS): Retro-Diels-Alder (RDA) fragmentation is critical for locating

the hydroxyl group.

RDA Fragment A:

~285 (Luteolin moiety)

Indicates the flavone unit carries the extra OH (3',4'-dihydroxy).
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RDA Fragment B:

~151 (Naringenin A-ring fragment)

Standard flavanone core.

NMR Spectroscopy: The Core Elucidation
Biflavonoids like 3'-hydroxy-volkensiflavone exhibit atropisomerism at room temperature. The

steric hindrance around the C(I)-3

C(II)-8 bond restricts rotation, leading to doubled signals (rotamers).

Critical Protocol:

Run NMR experiments at elevated temperature (e.g., DMSO-

at 90°C or 363 K). This induces rapid rotation, coalescing the rotameric signals into

a simplified, interpretable spectrum.

1H NMR Analysis (Variable Temperature)
The proton spectrum distinguishes the two flavonoid units:
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Unit Feature

Chemical Shift
(

)

Multiplicity Interpretation

Flavone (Ring I) H-I-3 ~6.70 Singlet
Characteristic of

flavone C-ring.

Flavanone (Ring

II)
H-II-2 ~5.40

Doublet (

Hz)

trans-diaxial

coupling with H-

II-3ax.

H-II-3ax ~3.20
DD (

Hz)

Methylene

proton.

H-II-3eq ~2.70
DD (

Hz)

Methylene

proton.

B-Ring (Ring I) H-2', 5', 6' 7.40 - 6.90 ABX System

Key Identifier:

Indicates 3',4'-

dihydroxylation

(Luteolin-type).

B-Ring (Ring II) H-2''', 6''' ~7.30
Doublet (

Hz)

AA'BB' System:

Indicates 4'-

monohydroxylati

on (Naringenin-

type).

Diagnostic Logic: If the 3'-OH were on the flavanone unit, Ring II would show the ABX system.

Since the ABX system is typically observed on the flavone (Ring I) in this derivative, the

structure is confirmed as a Naringenin-(I-3

II-8)-Luteolin dimer.

2D NMR Connectivity (HMBC)
Heteronuclear Multiple Bond Correlation (HMBC) definitively proves the interflavonoid linkage.
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Figure 2: HMBC correlations are often intra-unit. The linkage is confirmed by the downfield shift

of C-II-8 (~104 ppm) compared to C-II-6 (~96 ppm) and NOESY correlations between H-I-2'

and H-II-2/H-II-6.

Stereochemical Assignment
The absolute configuration at C-II-2 (the only chiral center in the scaffold) is determined via

Circular Dichroism (CD).

Protocol: Record CD spectrum in MeOH.

Result Analysis:
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High Amplitude Positive Cotton Effect at 320–340 nm (n

transition).

Negative Cotton Effect at 280–300 nm (

transition).

Conclusion: This pattern is diagnostic of the (2R) configuration for flavanones. If the

spectrum is inverted, the configuration is (2S). Most natural Garcinia biflavonoids possess

the (2R, 3S) or (2R) configuration.

Summary of Key Spectral Data
For 3'-Hydroxy-Volkensiflavone (in DMSO-

at 300K+):

Position (ppm) (ppm) Multiplicity Notes

I-3 103.5 6.72 s Flavone C-ring

I-3' 146.2 - -
Hydroxylated

(Quaternary)

I-4' 150.1 - -
Hydroxylated

(Quaternary)

I-5' 116.0 6.95
d (

)
B-ring ABX

II-2 78.5 5.45
d (

)

Flavanone Chiral

Center

II-3 42.1 3.25, 2.75 m Methylene

II-8 104.2 - -
Interflavonoid

Linkage
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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